molecular formula C15H23NO5 B038145 Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 115956-03-1

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B038145
M. Wt: 297.35 g/mol
InChI Key: JCXUVTNCQZYKOG-UHFFFAOYSA-N
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Description

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of interest in the field of organic chemistry, particularly in the study of azabicyclo compounds. These compounds often possess unique structural and chemical properties that make them valuable for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of similar azabicyclo compounds involves complex organic reactions. For instance, Shibuya et al. (2009) developed a synthesis route for 9-azabicyclo[3.3.1]nonane N-oxyl, showcasing the intricate steps involved in synthesizing such compounds (Shibuya et al., 2009).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds has been extensively studied using spectroscopic techniques. Arias-Pérez et al. (1995) conducted a structural study of a similar compound, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, using NMR spectroscopy to establish its conformational behavior (Arias-Pérez et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are often complex and varied. For example, the study by Mulzer et al. (2000) on the stereocontrolled synthesis of azabicyclo compounds highlights the diverse chemical reactions these compounds can undergo (Mulzer, Schülzchen, & Bats, 2000).

Physical Properties Analysis

The physical properties of azabicyclo compounds can be determined through various analytical methods. Research on similar compounds, like the study by Moriguchi et al. (2014), which focused on the molecular structure of a chiral azabicyclo compound, sheds light on the physical characteristics of these molecules (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties of azabicyclo compounds are influenced by their unique structures. Garrido et al. (2013) synthesized a complex azabicyclo compound, demonstrating the intricate chemical properties these molecules possess (Garrido, Nieto, & Díez, 2013).

Scientific Research Applications

Structural Analysis and Conformation

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a closely related compound, has been studied using NMR spectroscopy to determine its conformational behavior. This analysis revealed that the piperidone ring exhibits a slightly fattened chair conformation with the N-methyl group in an equatorial position, suggesting specific structural characteristics for related compounds like Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Arias-Pérez et al., 1995).

Stereochemistry and Synthesis

Research on the stereochemistry of similar compounds, such as 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, provides insights into the synthesis and stereocontrolled production of these complex molecules, which can be extended to the synthesis of Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Mulzer et al., 2000).

Chemical Transformations

The synthesis and stereochemistry of 3-Azabicyclo[3.3.1]nonane derivatives, including methods like Michael reactions, provide a foundation for understanding the chemical transformations possible with Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Vafina et al., 2003).

Catalytic Applications

The development of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a nitroxyl radical, shows potential for catalytic applications in oxidation reactions. This suggests a possible research avenue for exploring catalytic properties of Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate in similar chemical processes (Shibuya et al., 2009).

properties

IUPAC Name

ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXUVTNCQZYKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165588
Record name Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

CAS RN

115956-03-1
Record name Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-oxo-, ethyl ester
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